molecular formula C21H15ClFN3O2S B2833649 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 886965-41-9

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2833649
CAS No.: 886965-41-9
M. Wt: 427.88
InChI Key: PQJNJUVJMBPOMN-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 7-chloro-4-methoxybenzothiazole core linked to a 2-fluorobenzamide moiety and a pyridin-3-ylmethyl group. Below, we compare its structural and synthetic features with related compounds to elucidate its unique properties.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-28-17-9-8-15(22)19-18(17)25-21(29-19)26(12-13-5-4-10-24-11-13)20(27)14-6-2-3-7-16(14)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJNJUVJMBPOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • Case Study : A derivative of this compound was tested against KRasG12D mutant cancer cells, demonstrating improved binding affinity and potential as a therapeutic agent .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives are known for their ability to inhibit bacterial growth and may serve as lead compounds in antibiotic development .
  • Neuroprotective Effects
    • Research indicates that benzothiazole compounds can modulate neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
    • Data Table : Summary of Neuroprotective Studies
CompoundModelEffectReference
Compound AAD ModelReduced neuroinflammation
Compound BPD ModelIncreased neuronal survival

Future Directions in Research

Ongoing research aims to explore the following areas:

  • Structure–Activity Relationship (SAR) Studies
    • Investigating how modifications to the compound's structure affect its biological activity will be crucial for optimizing its efficacy .
  • Combination Therapies
    • Exploring the use of this compound in combination with existing therapies to enhance treatment outcomes for cancer and neurodegenerative diseases.
  • Clinical Trials
    • Future clinical trials will be necessary to establish the safety and efficacy of this compound in humans.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . Molecular docking studies have been conducted to understand the binding interactions of this compound with its protein targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Electronic Effects

Key Compounds:

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide (41d) Structure: Shares the 7-chloro-4-methoxybenzothiazole core but replaces the benzamide with a 4-methoxybenzenesulfonamide group . The absence of a pyridinylmethyl group in 41d reduces steric bulk and conformational flexibility.

3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Structure: Features a dichlorobenzamide and a thiazole ring substituted with pyridinyl and morpholinomethyl groups . Impact: The thiazole core (vs. benzothiazole) and dichloro substitution (vs. 2-fluoro) may reduce π-stacking interactions and alter metabolic stability.

Fluorine vs. Chlorine:
  • Fluorine’s smaller atomic radius also reduces steric hindrance .

Spectral and Physicochemical Properties

Table 1: Comparative Data
Compound Name Molecular Weight Key Substituents ¹H NMR Highlights (δ, ppm) LC-MS ([M+H]⁺)
Target Compound ~470 (estimated) 2-fluoro, pyridin-3-ylmethyl Not reported Not reported
41d 385.1 4-methoxybenzenesulfonamide 7.80–7.75 (m, 2H), 3.87 (s, 3H) 385.1
4d ~520 (estimated) 3,4-dichloro, morpholinomethyl Aromatic protons: 7.3–7.1 (m) Not reported
  • Fluorine NMR : The target’s 2-fluoro group would deshield adjacent protons, likely producing distinct ¹H NMR shifts (e.g., ~7.5–8.0 ppm for aromatic protons).

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety along with a fluorinated benzamide structure. The molecular formula is C16H15ClFN3OSC_{16}H_{15}ClFN_3OS, and its IUPAC name is this compound. Key features include:

  • Chloro and Methoxy Substituents : These groups enhance the lipophilicity and may influence biological interactions.
  • Fluorine Atom : Known to improve metabolic stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Moiety : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Introduction of the Fluorine Atom : This step may involve electrophilic fluorination techniques.
  • Coupling with Pyridine Derivatives : The final step includes the coupling of the synthesized intermediates to form the complete structure.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have been tested against various bacterial strains, including:

CompoundBacterial StrainMIC (µg/mL)
N-(7-chloro-4-methoxy...)Staphylococcus aureus8
N-(7-chloro-4-methoxy...)Escherichia coli16

These results suggest that modifications in the benzothiazole structure can lead to enhanced activity against resistant strains .

Anticancer Activity

The antiproliferative effects of benzothiazole compounds have been documented in various cancer cell lines. For example:

Cell LineIC50 (µM)
HCT116 (colon cancer)0.52
MCF-7 (breast cancer)0.75
A549 (lung cancer)0.43

The compound's mechanism of action may involve inhibition of key signaling pathways such as PI3K/mTOR, which are crucial for cancer cell survival and proliferation .

The biological activity of N-(7-chloro-4-methoxy...) is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this can inhibit enzymes involved in DNA replication and repair, leading to cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.
  • Modulation of Signaling Pathways : In cancer cells, these compounds can interfere with growth factor signaling pathways, promoting apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

In vitro studies conducted on various human cancer cell lines demonstrated that N-(7-chloro-4-methoxy...) exhibited potent antiproliferative effects. The study reported that it effectively induced apoptosis in HCT116 cells through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for preparing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a benzothiazol-2-amine derivative (e.g., 7-chloro-4-methoxy-1,3-benzothiazol-2-amine) with a substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride) in a solvent like pyridine or DMF under reflux .
  • N-alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, often using NaHCO₃ for neutralization and CH₃OH for recrystallization .
    Key considerations : Monitor reaction progress via TLC, optimize solvent polarity, and control temperature to avoid side reactions (e.g., over-alkylation).

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., fluorine at C2 of benzamide, methoxy at C4 of benzothiazole) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities from synthetic intermediates .
  • X-ray crystallography : Resolve crystal packing interactions (e.g., hydrogen bonds between amide N–H and pyridine N) to validate stereoelectronic effects .

Q. What preliminary biological activities have been reported for structurally similar benzothiazole derivatives?

Analogous compounds exhibit:

  • Anticancer activity : Inhibition of PFOR enzyme (critical in anaerobic metabolism) via amide anion interactions .
  • Anti-inflammatory effects : Modulation of COX-2 pathways due to fluorine and methoxy groups enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Compare results under uniform conditions (e.g., pH, cell lines, incubation time). For example, PFOR inhibition may vary with oxygen levels in microbial vs. mammalian assays .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in enzyme inhibition vs. cell viability assays .
  • Structural analogs : Test derivatives (e.g., replacing pyridin-3-ylmethyl with morpholinoethyl) to isolate functional group contributions .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility and oral bioavailability .
  • Metabolic stability : Modify the benzothiazole’s methoxy group to a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Data-driven SAR : Use computational models (e.g., molecular docking) to predict substituent effects on LogP and plasma protein binding .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Hydrogen bonding : Centrosymmetric dimers formed via N–H···N bonds increase thermal stability (e.g., melting point >200°C) .
  • Van der Waals forces : Fluorine’s electronegativity enhances crystal density, reducing hygroscopicity .
  • Implications : Stability under storage (e.g., desiccated vs. humid conditions) must be validated via accelerated aging studies .

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